

# An In-depth Technical Guide to Dichloro(1,10-phenanthroline)copper(II)

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## Compound of Interest

Compound Name: Copper dichloro(pyridine)-

Cat. No.: B15208824

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## Introduction

Dichloro(1,10-phenanthroline)copper(II), a coordination complex with the chemical formula  $C_{12}H_8Cl_2CuN_2$ , has garnered significant attention in various scientific fields, including catalysis, materials science, and particularly in biomedical research for its potential as an anticancer and antimicrobial agent. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and mechanisms of biological action, with a focus on its relevance to drug development. While the query specified "dichloro(phenanthroline)pyridinecopper(II)," the vast majority of scientific literature pertains to the well-characterized dichloro(1,10-phenanthroline)copper(II). It is presumed that this is the compound of interest, and this guide will focus on this widely studied complex.

## Core Physicochemical Properties

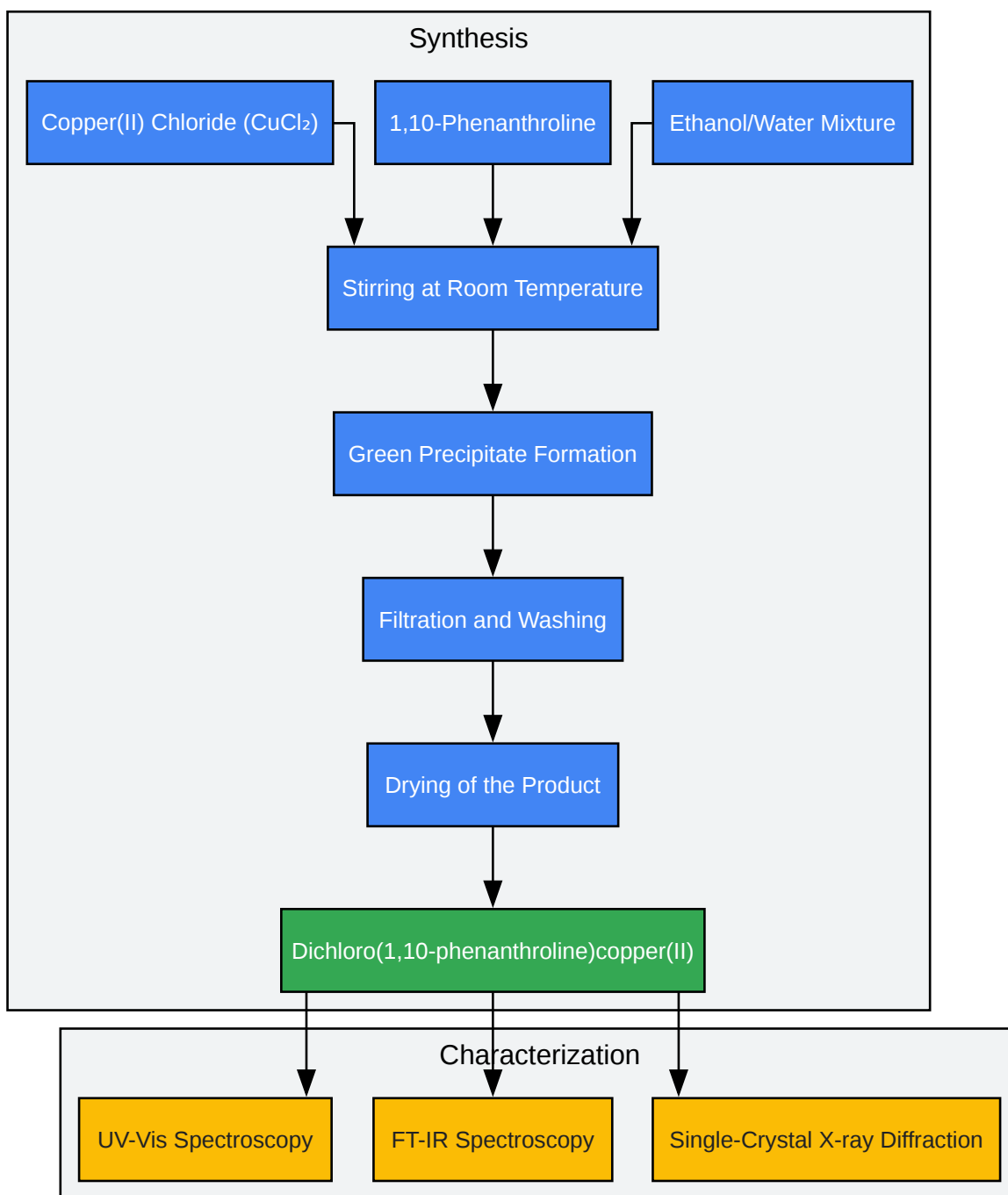
The basic properties of dichloro(1,10-phenanthroline)copper(II) are summarized in the table below, providing a quick reference for researchers.

Property	Value	Citations
Chemical Formula	C <sub>12</sub> H <sub>8</sub> Cl <sub>2</sub> CuN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	314.66 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to off-white, light yellow to green powder or crystals	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	14783-09-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	295 °C	<a href="#">[2]</a>
Solubility	Partially soluble in water; limited miscibility in organic solvents.	<a href="#">[3]</a>

## Synthesis and Characterization

A general workflow for the synthesis and characterization of dichloro(1,10-phenanthroline)copper(II) is depicted below.

## Synthesis and Characterization Workflow



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Caption: A flowchart illustrating the synthesis of dichloro(1,10-phenanthroline)copper(II) followed by its characterization using various spectroscopic and crystallographic techniques.

## Experimental Protocols

### Synthesis of Dichloro(1,10-phenanthroline)copper(II)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar coordination complexes.

- Materials:
  - Copper(II) chloride dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ )
  - 1,10-Phenanthroline monohydrate
  - Ethanol
  - Deionized water
- Procedure:
  - Dissolve a specific molar equivalent of copper(II) chloride dihydrate in a minimal amount of a water/ethanol mixture (e.g., 1:1 v/v).
  - In a separate flask, dissolve an equimolar amount of 1,10-phenanthroline monohydrate in ethanol.
  - Slowly add the 1,10-phenanthroline solution to the copper(II) chloride solution while stirring continuously at room temperature.
  - A green precipitate of dichloro(1,10-phenanthroline)copper(II) should form almost immediately.
  - Continue stirring the mixture for approximately 1-2 hours to ensure the completion of the reaction.
  - Collect the precipitate by vacuum filtration using a Buchner funnel.
  - Wash the collected solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials and to facilitate drying.

- Dry the final product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).
- Recrystallization (for purification):
  - The crude product can be recrystallized by dissolving it in a minimal amount of a hot solvent mixture, such as dimethylformamide (DMF) and ethanol, followed by slow cooling to obtain crystals suitable for single-crystal X-ray diffraction.

### Characterization Techniques

- UV-Visible (UV-Vis) Spectroscopy:
  - Purpose: To study the electronic transitions within the complex.
  - Protocol:
    - Prepare a dilute solution of the complex in a suitable solvent (e.g., ethanol, DMF).
    - Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a double-beam UV-Vis spectrophotometer.
    - The spectrum typically shows intense bands in the UV region due to  $\pi$ - $\pi^*$  transitions of the phenanthroline ligand and a broader, less intense band in the visible region corresponding to d-d transitions of the copper(II) ion.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - Purpose: To identify the vibrational modes of the ligands and to confirm the coordination of the phenanthroline to the copper center.
  - Protocol (using ATR):
    - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
    - Place a small amount of the powdered sample directly onto the ATR crystal.
    - Apply pressure to ensure good contact between the sample and the crystal.

- Record the FT-IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Coordination of the phenanthroline ligand to the copper ion is indicated by shifts in the vibrational frequencies of the C=N and C=C bonds of the aromatic rings.[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Crystal Structure and Magnetic Properties

Single-crystal X-ray diffraction studies have revealed the molecular structure of dichloro(1,10-phenanthroline)copper(II). The copper(II) center is typically found in a distorted square planar or square pyramidal geometry.

Parameter	Value
Coordination Geometry	Distorted Square Planar/Pyramidal
Magnetic Moment	Paramagnetic (consistent with one unpaired electron for Cu(II))

## Biological Activities and Mechanisms of Action

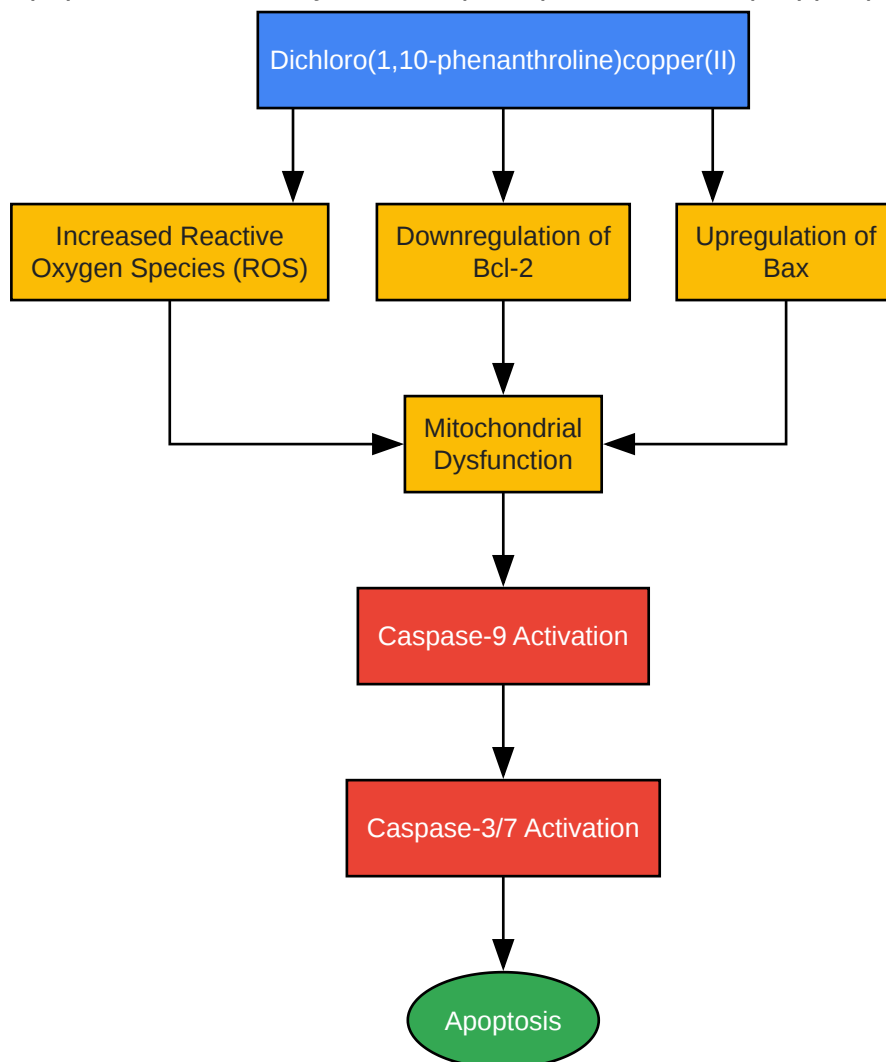
Dichloro(1,10-phenanthroline)copper(II) has demonstrated significant potential in drug development due to its potent anticancer and antimicrobial activities.

### Anticancer Activity

The anticancer effect of this copper complex is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proteasome system.

Apoptosis Induction Pathway

## Apoptosis Induction by Dichloro(1,10-phenanthroline)copper(II)



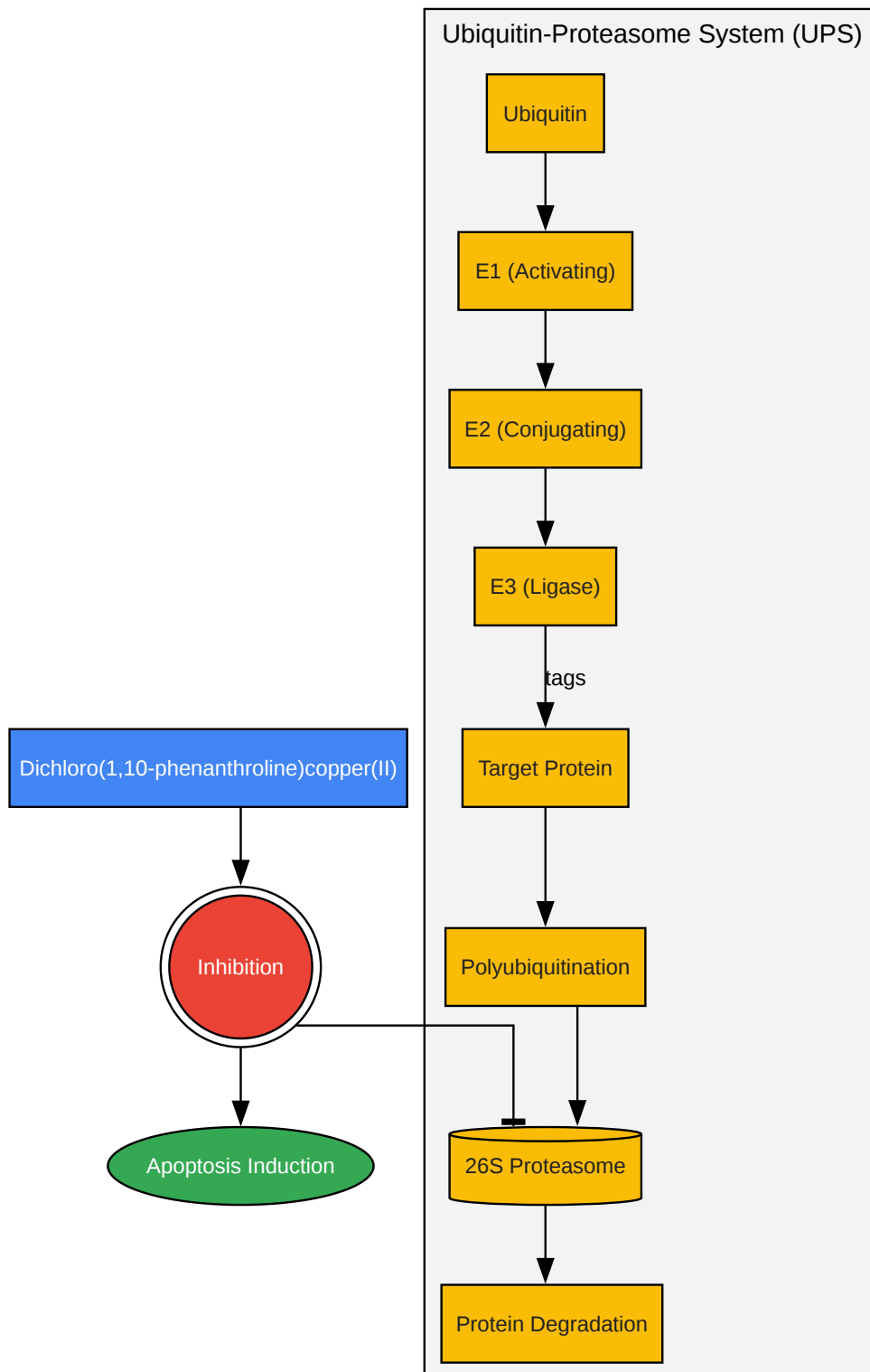
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Caption: The apoptotic pathway induced by the copper complex, involving ROS generation, mitochondrial dysfunction, and caspase activation.

The complex induces oxidative stress within cancer cells, leading to an increase in reactive oxygen species (ROS).[15] This, in turn, disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[16][17][18][19][20] These events trigger the activation of the caspase cascade, including initiator caspase-9 and effector caspases-3 and -7, ultimately leading to the execution of apoptosis.[18][21]

## Proteasome Inhibition Pathway

## Proteasome Inhibition by Dichloro(1,10-phenanthroline)copper(II)

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Caption: The mechanism of proteasome inhibition by the copper complex, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.

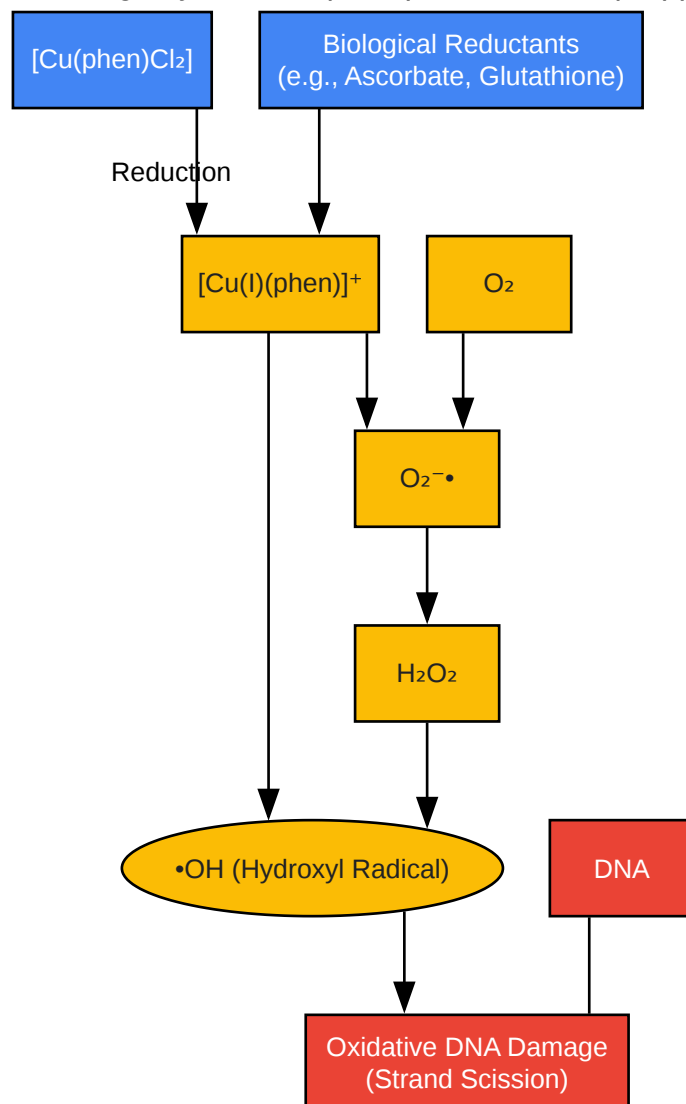
The ubiquitin-proteasome system is crucial for the degradation of damaged or unnecessary proteins within cells, and its inhibition can lead to apoptosis. Copper complexes, including dichloro(1,10-phenanthroline)copper(II), have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.<sup>[1][3][15][21][22][23][24][25]</sup> This inhibition leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and ultimately inducing apoptosis.

## Antimicrobial Activity

The antimicrobial properties of dichloro(1,10-phenanthroline)copper(II) are primarily linked to its ability to cause DNA damage in microbial cells through the generation of reactive oxygen species.

### DNA Cleavage Mechanism

## DNA Cleavage by Dichloro(1,10-phenanthroline)copper(II)



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Caption: The generation of hydroxyl radicals by the copper complex in the presence of biological reductants, leading to oxidative DNA damage.

In the presence of biological reductants such as ascorbate or glutathione, the copper(II) in the complex can be reduced to copper(I).<sup>[1][2][22]</sup> This copper(I) species can then react with molecular oxygen to produce superoxide radicals ( $\text{O}_2^{\cdot-}$ ), which can further lead to the formation of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ). Through a Fenton-like reaction, the copper(I) complex can then react with hydrogen peroxide to generate highly reactive hydroxyl radicals ( $\cdot\text{OH}$ ).<sup>[2][5]</sup>

[22] These hydroxyl radicals can attack the deoxyribose sugar and nitrogenous bases of DNA, causing strand scission and ultimately leading to microbial cell death.[1][2][22]

## Conclusion

Dichloro(1,10-phenanthroline)copper(II) is a versatile coordination complex with well-defined physicochemical properties and significant biological activities. Its potential as an anticancer and antimicrobial agent, driven by its ability to induce apoptosis, inhibit the proteasome, and cause DNA damage, makes it a compelling candidate for further investigation in the field of drug development. This guide provides a foundational understanding for researchers and scientists looking to explore the therapeutic applications of this and related copper complexes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dichloro(1,10-phenanthroline)copper(II)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15208824#basic-properties-of-dichloro-phenanthroline-pyridinecopper-ii]

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